Hydration Equilibrium vs. Cyclopentanone Analogs
The gem-difluoro ketone moiety undergoes reversible hydration to form a tetrahedral intermediate, a property critical for aspartic protease inhibition. In a direct comparison of alicyclic α,α-difluoroketones, the equilibrium constant for hydration (Khyd) of α,α-difluorocyclohexanones was significantly higher than that of corresponding cyclopentanones. This is a class-level inference based on experimental data for structurally related α,α-difluorocyclohexanones, which serve as direct surrogates for 4-(1,1-difluoroethyl)cyclohexanone [1].
| Evidence Dimension | Hydration Equilibrium Constant (Khyd) in Solution |
|---|---|
| Target Compound Data | Higher Khyd (exact value not provided in abstract; inferred from statement 'much higher') |
| Comparator Or Baseline | α,α-Difluorocyclopentanone analogs |
| Quantified Difference | Significantly higher Khyd for cyclohexanone vs. cyclopentanone derivatives |
| Conditions | Solution-phase NMR study (DMSO/D2O mixture) |
Why This Matters
A higher Khyd indicates a greater propensity to form the hydrated, tetrahedral state, which is a crucial determinant of potency for inhibitors targeting aspartic proteases, directly impacting compound selection for drug discovery programs.
- [1] Fäh C, et al. New organofluorine building blocks: inhibition of the malarial aspartic proteases plasmepsin II and IV by alicyclic alpha,alpha-difluoroketone hydrates. Org Biomol Chem. 2009;7(19):3947-57. View Source
